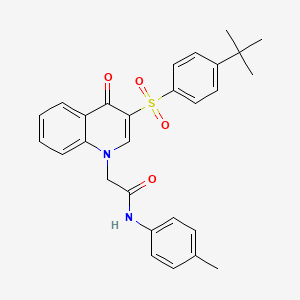
2-(3-((4-(tert-ブチル)フェニル)スルホニル)-4-オキソキノリン-1(4H)-イル)-N-(p-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a sulfonyl group, a quinoline ring, and an acetamide moiety
科学的研究の応用
2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline ring, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
作用機序
The mechanism of action of 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group and quinoline ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2,3,4,5-tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one
Uniqueness
What sets 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-19-9-13-21(14-10-19)29-26(31)18-30-17-25(27(32)23-7-5-6-8-24(23)30)35(33,34)22-15-11-20(12-16-22)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMLTMVUGJZBFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
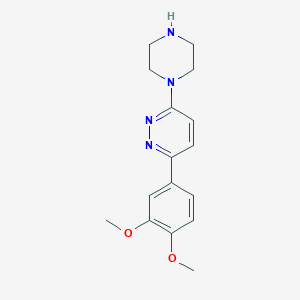
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)
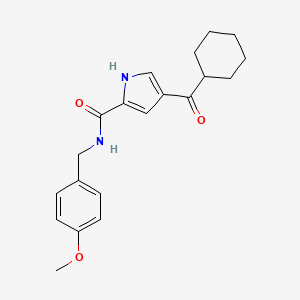
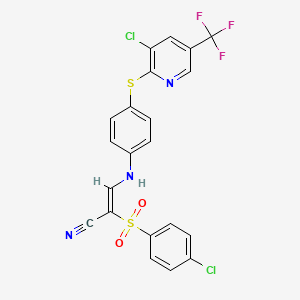
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
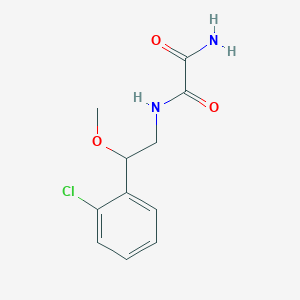

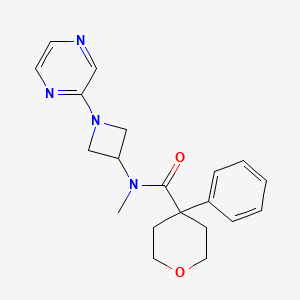
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)

![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
